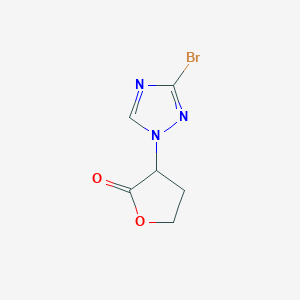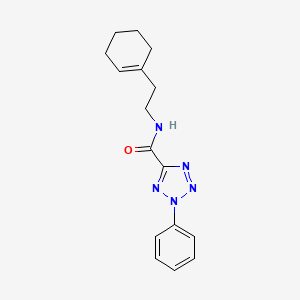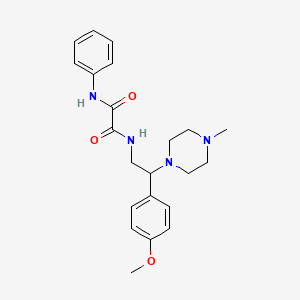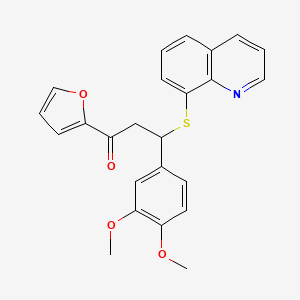![molecular formula C21H22N4O3S B2535180 4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 904825-28-1](/img/structure/B2535180.png)
4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes, including carbonic anhydrases and kynurenine 3-hydroxylase, and for their anti-inflammatory, antibacterial, and cytotoxic properties .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves multi-step reactions starting from substituted benzaldehydes or benzoic
Aplicaciones Científicas De Investigación
Potential Therapeutic Applications
- PI3K Inhibitors for Treating Idiopathic Pulmonary Fibrosis and Cough: Compounds closely related to 4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide have been evaluated for their utility as broad-spectrum phosphatidylinositol 3-kinase (PI3K) inhibitors. These inhibitors, including GSK-2126458, have shown promise in early clinical studies for treating idiopathic pulmonary fibrosis, with some in vitro evidence supporting their use (Norman, 2014).
Photodynamic Therapy and Photocatalysis
Photophysicochemical Properties for Photocatalytic Applications
Research on zinc(II) phthalocyanine derivatives substituted with new benzenesulfonamide derivative substituents has highlighted their potential in photocatalytic applications. These compounds exhibit favorable photophysical and photochemical properties, making them suitable for use in environmental cleanup and synthetic organic chemistry (Öncül, Öztürk, & Pişkin, 2021).
Potential in Photodynamic Therapy for Cancer Treatment
Another study focused on the synthesis and characterization of zinc phthalocyanine having high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups. These compounds have shown remarkable potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy, thanks to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Applications
- Antifungal Screening of Novel Azetidin-2-ones: A study on the synthesis of novel 4-(3-chloro-2-(4-hydroxy-3-methoxybenzylidene)-4-oxoazetidin-1-yl)amino-N-(substituted) benzenesulfonamide compounds revealed potent antifungal activity against Aspergillus niger & Aspergillus flavus. This research indicates the potential of benzenesulfonamide derivatives in developing new antifungal agents (Gupta & Halve, 2015).
Enzyme Inhibition for Therapeutic Uses
- Inhibitory Potential Against Enzymes: N-substituted sulfonamides synthesized from benzene sulfonyl chloride have been screened for their inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. Some of these compounds exhibited significant inhibitory potential, suggesting their utility in designing enzyme inhibitors for therapeutic purposes (Rehman et al., 2011).
Direcciones Futuras
The future directions for “4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide” and similar compounds could involve further exploration of the pyrrolidine scaffold for the development of new biologically active compounds . The design of new pyrrolidine compounds with different biological profiles could be guided by understanding the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .
Propiedades
IUPAC Name |
4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-28-18-7-9-19(10-8-18)29(26,27)24-17-6-4-5-16(15-17)20-11-12-21(23-22-20)25-13-2-3-14-25/h4-12,15,24H,2-3,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJARQMFMKTBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Benzothiazol-2-ylthio-4-hydroxyphenyl)[(4-methylphenyl)sulfonyl]amine](/img/structure/B2535097.png)

![N-benzyl-1-(furan-2-carbonyl)-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2535099.png)
![N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B2535100.png)


![3-[6-(Phenylmethoxycarbonylamino)pyridin-3-yl]propanoic acid](/img/structure/B2535106.png)



![4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2535116.png)
![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2535117.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2535120.png)